molecular formula C12H9F3N2O2 B1445007 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate CAS No. 1455104-41-2

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate

Cat. No. B1445007
CAS RN: 1455104-41-2
M. Wt: 270.21 g/mol
InChI Key: AUDKIQVBDXNKNS-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are pivotal in medicinal chemistry due to their broad spectrum of bioactivities. These compounds, including natural sources and synthetic analogs, possess antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, among others. Their significance in drug development, especially for antimalarial and anticancer therapies, underscores the vast potential of these compounds in scientific research. The exploration of these alkaloids provides foundational knowledge for the discovery of new drugs (Shang et al., 2018).

Green Synthesis Approaches

The conventional synthesis of quinoline derivatives often requires harsh conditions. Recent research focuses on green chemistry approaches to synthesize these compounds, reducing the use of hazardous chemicals and promoting environmental sustainability. Such methodologies not only align with modern sustainability goals but also open new pathways for the synthesis of quinoline scaffolds, potentially broadening their applications in scientific research (Nainwal et al., 2019).

Anticorrosive Applications

Quinoline derivatives have been identified as effective anticorrosive materials for metallic surfaces, attributed to their ability to form stable chelating complexes. This application highlights the versatility of quinoline compounds beyond biological activity, showcasing their potential in materials science and engineering (Verma et al., 2020).

Advances in Synthesis Techniques

The synthesis of quinoline and its derivatives, including tetracyclic quinolines, has evolved significantly with advances in chemistry. Techniques such as microwave synthesis, photocatalytic synthesis, and solvent-free reactions have been developed, enabling more efficient and environmentally friendly production of these compounds. Such advancements are crucial for expanding the scope of quinoline applications in various fields of scientific research (Mekheimer et al., 2020).

properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-8-3-1-2-4-10(8)16-6-9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKIQVBDXNKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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